molecular formula C12H12BrN3O2 B7829133 Ethyl 5-amino-1-(3-bromophenyl)imidazole-4-carboxylate

Ethyl 5-amino-1-(3-bromophenyl)imidazole-4-carboxylate

Cat. No.: B7829133
M. Wt: 310.15 g/mol
InChI Key: DHTMMDXFUYMXGG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-bromophenyl)imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring substituted with an ethyl ester group, an amino group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-bromophenyl)imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromoaniline with ethyl glyoxylate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring and subsequent esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-bromophenyl)imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(3-bromophenyl)imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-bromophenyl)imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-amino-1-(3-bromophenyl)imidazole-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-amino-1-(4-bromophenyl)imidazole-4-carboxylate: Similar structure but with the bromine atom at a different position, which can affect its reactivity and biological activity.

    Ethyl 5-amino-1-(3-chlorophenyl)imidazole-4-carboxylate:

    Ethyl 5-amino-1-(3-methylphenyl)imidazole-4-carboxylate: Substitution of bromine with a methyl group, resulting in altered steric and electronic effects.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Properties

IUPAC Name

ethyl 5-amino-1-(3-bromophenyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-11(14)16(7-15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTMMDXFUYMXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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